Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Formula
The compound is systematically named ethyl 5-[(3-chlorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate according to IUPAC guidelines. Its structure features:
- A 1,3,4-thiadiazole heterocyclic ring (five-membered with two nitrogen atoms and one sulfur atom).
- A carboxylate ester group (-COOEt) at position 2 of the thiadiazole ring.
- A carbamoyl substituent (-CONH-) at position 5, linked to a 3-chlorophenyl group (meta-chlorinated benzene).
The structural formula (Fig. 1) is derived from its SMILES string:CCOC(=O)C1=NN=C(S1)C(=O)NC2=CC(=CC=C2)Cl.
The InChIKey GTHOZWWMULLFCI-UHFFFAOYSA-N uniquely identifies its stereochemical and constitutional features.
Molecular Formula and Weight
The molecular formula is C₁₂H₁₀ClN₃O₃S , confirmed by multiple sources. Its molecular weight is 311.74 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 12 | 12.01 | 144.12 |
| H | 10 | 1.008 | 10.08 |
| Cl | 1 | 35.45 | 35.45 |
| N | 3 | 14.01 | 42.03 |
| O | 3 | 16.00 | 48.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 311.75 |
This matches experimental data from suppliers and databases.
Synonyms and Registry Numbers
The compound is documented under multiple aliases and identifiers (Table 1):
These identifiers ensure precise referencing in chemical databases and literature.
Properties
IUPAC Name |
ethyl 5-[(3-chlorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S/c1-2-19-12(18)11-16-15-10(20-11)9(17)14-8-5-3-4-7(13)6-8/h3-6H,2H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHOZWWMULLFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Pathway
The synthesis of this compound typically involves multi-step reactions that integrate the thiadiazole ring system with the ethyl ester and chlorophenyl amino carbonyl groups. The process often includes:
- Cyclization : Formation of the thiadiazole ring through condensation reactions.
- Substitution : Introduction of the chlorophenyl group via nucleophilic aromatic substitution.
- Esterification : Addition of the ethyl ester group to finalize the structure.
Step-by-Step Preparation
Step 1: Formation of Thiadiazole Ring
The thiadiazole ring is synthesized using precursors such as thiosemicarbazide and carboxylic acids. A typical reaction involves:
- Reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
- Heating at elevated temperatures (80–120°C) to promote cyclization.
Step 2: Introduction of Chlorophenyl Group
To incorporate the chlorophenyl moiety:
- A nucleophilic aromatic substitution reaction is performed using a chlorobenzene derivative and an amine group.
- Catalysts such as potassium carbonate or sodium hydroxide are used to enhance reactivity.
Step 3: Esterification
The final step involves esterification:
- Reacting the carboxylic acid group with ethanol in the presence of acid catalysts like sulfuric acid or hydrochloric acid.
- This step ensures the formation of the ethyl ester group.
Optimized Reaction Conditions
Research has highlighted several optimized conditions for maximizing yield and purity:
- Solvent Selection : Dimethylformamide (DMF) or acetonitrile are preferred solvents for cyclization due to their ability to dissolve polar intermediates.
- Temperature Control : Maintaining precise temperature ranges (e.g., 100°C for cyclization) prevents side reactions.
- Catalyst Efficiency : Potassium carbonate has been found effective for substitution reactions, while sulfuric acid aids esterification.
Experimental Data
| Reaction Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cyclization | Thiosemicarbazide + Acid | DMF, 100°C | 85–90 |
| Nucleophilic Substitution | Chlorobenzene + Amine | K₂CO₃, reflux | 75–80 |
| Esterification | Ethanol + Acid Catalyst | H₂SO₄, room temperature | 90–95 |
Challenges in Synthesis
Several challenges arise during synthesis:
- Purity Control : Impurities from incomplete reactions require thorough purification via recrystallization or chromatography.
- Side Reactions : Overheating during cyclization can lead to degradation of intermediates.
- Environmental Concerns : Use of organic solvents necessitates proper disposal methods.
Applications in Research
The compound's preparation methods have been refined for applications such as:
- Development of bioactive molecules with anti-inflammatory or anticancer properties.
- Use as a reagent in spectrophotometric measurements.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₀ClN₃O₃S
- CAS Number : 1142210-64-7
- IUPAC Name : Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its pharmacological properties.
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit considerable antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study demonstrated that derivatives with similar structures had Minimum Inhibitory Concentration (MIC) values ranging from 10 to 100 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Thiadiazole compounds are being investigated for their anticancer potential. In vitro studies have reported that related compounds can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, a derivative showed an IC50 value of approximately 5 µM against HepG2 cells . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives have been documented in several studies. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Screening
A study conducted on various thiadiazole derivatives, including this compound, revealed promising antimicrobial activity. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL. These results suggest its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In a comparative study on the anticancer effects of thiadiazole derivatives, this compound was tested against several cancer cell lines. The compound demonstrated notable cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin. This positions it as a candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Ring
The primary structural variations among analogs lie in the substituents at position 5 of the thiadiazole ring. Key examples include:
Physicochemical Properties
- Solubility : Fluorinated analogs (e.g., 2,4-difluorophenyl) may exhibit improved aqueous solubility due to fluorine’s polarity, whereas chlorinated or methylated derivatives are more lipophilic .
- Stability : Bis-thiadiazole derivatives (e.g., ) may face steric hindrance or metabolic instability due to their complex structure .
Biological Activity
Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate is a compound belonging to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C11H10ClN3O3S
- Molecular Weight : 301.73 g/mol
This compound features a thiadiazole ring, which is known for its role in various biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Properties
Recent studies have highlighted the potential of thiadiazole derivatives in cancer treatment. This compound has shown promising results in inhibiting the growth of various cancer cell lines.
- In Vitro Studies :
- The compound demonstrated significant cytotoxicity against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL. This indicates potent growth inhibitory activity through mechanisms such as cell cycle arrest at the G2/M phase .
- In another study, it was reported that derivatives of thiadiazoles exhibited IC50 values ranging from 0.74 to 10.0 µg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.28 | G2/M phase arrest |
| HCT116 | 3.29 | Induction of apoptosis |
| H460 | 10.0 | Inhibition of proliferation |
The anticancer activity of this compound is attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Downregulation of Oncogenic Factors : The compound has been shown to down-regulate expression levels of matrix metalloproteinase (MMP2) and vascular endothelial growth factor A (VEGFA), which are crucial for tumor growth and metastasis .
Study on Thiadiazole Derivatives
A comprehensive study evaluated various thiadiazole derivatives for their anticancer properties. Among these, this compound exhibited superior activity compared to traditional chemotherapeutics like doxorubicin .
Clinical Relevance
The potential application of this compound in clinical settings is supported by its ability to selectively target cancer cells while sparing normal cells. This selectivity reduces side effects commonly associated with chemotherapy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via a multi-step process involving:
Core Thiadiazole Formation : Cyclization of thiosemicarbazides under acidic conditions.
Carbamoyl Coupling : Reaction of the thiadiazole intermediate with 3-chlorophenyl isocyanate or via a Mitsunobu reaction for ether linkages (e.g., coupling with hydroxyl-containing precursors) .
Esterification : Ethyl ester introduction via nucleophilic acyl substitution.
- Yield Optimization :
- Use catalysts like DMAP (4-dimethylaminopyridine) for esterification.
- Control temperature (e.g., 0–5°C for carbamoyl coupling to minimize side reactions).
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Example Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclization | H2SO4, reflux, 4h | 65–70 |
| Carbamoyl Coupling | THF, RT, 12h | 50–55 |
| Esterification | EtOH, H2SO4, reflux | 80–85 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and ensuring purity?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of the ethyl ester (δ ~1.3 ppm for CH3, ~4.3 ppm for CH2), 3-chlorophenyl protons (aromatic δ 7.2–7.5 ppm), and carbonyl groups (δ ~165–170 ppm) .
- IR Spectroscopy : Identify carbamoyl (C=O stretch ~1680 cm<sup>-1</sup>) and ester (C=O ~1720 cm<sup>-1</sup>) functional groups.
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .
- X-ray Diffraction : Resolve crystal structure and confirm polymorphism (critical for bioavailability studies) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl and NaOH at 37°C for 24h). Monitor via HPLC:
- Acidic Conditions : Ester hydrolysis likely (retention time shift).
- Basic Conditions : Carbamoyl bond cleavage possible.
- Thermal Stability : Use TGA/DSC to determine decomposition temperature (typical range: 180–220°C for thiadiazoles).
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets such as kinases or receptors?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., CDK9 ) or receptors with known affinity for chlorophenyl motifs (e.g., Edg-2 ).
- Docking Workflow :
Prepare ligand (compound) and receptor (PDB ID) structures using AutoDock Tools.
Simulate binding poses with GROMACS; analyze binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity).
- Validation : Compare with experimental IC50 values from kinase inhibition assays.
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization :
- Use uniform cell lines (e.g., HEK293 for kinase assays) .
- Normalize data to positive controls (e.g., SNS-032 for CDK9 inhibition).
- Data Triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Meta-Analysis : Adjust for variables like solvent (DMSO concentration ≤0.1%) or incubation time.
Q. How does the 3-chlorophenyl substituent influence the compound’s pharmacokinetic properties compared to other aryl groups?
- Methodological Answer :
- Lipophilicity : Measure logP (e.g., shake-flask method). 3-Chlorophenyl increases logP by ~1.5 vs. phenyl, enhancing membrane permeability.
- Metabolic Stability : Incubate with liver microsomes (human/rat). LC-MS identifies metabolites (e.g., oxidative dechlorination).
- Comparative Data :
| Substituent | logP | Microsomal Half-life (h) |
|---|---|---|
| 3-ClPh | 3.2 | 2.1 |
| 4-FPh | 2.8 | 3.5 |
| Ph | 2.5 | 1.8 |
Q. What crystallographic techniques elucidate polymorphism in this compound, and how do different crystal forms affect bioavailability?
- Methodological Answer :
- Crystallization : Use solvent evaporation (e.g., ethanol/water) to obtain forms CS1, CS2, CS3 (analogous to glycine derivatives ).
- X-ray Diffraction : Resolve unit cell parameters; compare dissolution rates in simulated gastric fluid (e.g., CS1 shows 2x faster dissolution than CS2).
- Bioavailability Impact : Conduct in vivo PK studies in rodents; correlate AUC with crystal form.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
